4-Aminopyridine-2-sulfonyl fluoride
CAS No.: 2091716-54-8
Cat. No.: VC4580890
Molecular Formula: C5H5FN2O2S
Molecular Weight: 176.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091716-54-8 |
|---|---|
| Molecular Formula | C5H5FN2O2S |
| Molecular Weight | 176.17 |
| IUPAC Name | 4-aminopyridine-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) |
| Standard InChI Key | NBTGDECDGDKNOU-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1N)S(=O)(=O)F |
Introduction
Structural and Functional Characteristics
The structural uniqueness of 4-aminopyridine-2-sulfonyl fluoride lies in its pyridine ring, which provides aromatic stability and electronic diversity. The amino group at the 4-position enhances solubility in polar solvents and serves as a site for further derivatization, while the sulfonyl fluoride group at the 2-position is a potent electrophile capable of forming covalent bonds with nucleophilic residues in biomolecules . This combination makes the compound a versatile tool for probing protein-ligand interactions and designing covalent inhibitors.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 2091716-54-8 |
| Reactivity | Electrophilic sulfonyl fluoride group |
| Solubility | Moderate in polar aprotic solvents |
Synthesis Strategies
Conventional Sulfuryl Fluoride-Based Routes
The most documented synthesis involves reacting 4-aminopyridine with sulfuryl fluoride () in the presence of a base such as triethylamine. This method proceeds via nucleophilic aromatic substitution, where the sulfonyl fluoride group is introduced at the 2-position of the pyridine ring . Yields are optimized under anhydrous conditions at temperatures between 0–25°C, with reaction times varying from 4 to 12 hours.
Palladium-Catalyzed Approaches
Recent advances utilize palladium catalysts to synthesize sulfonyl fluorides from aryl halides. For example, a one-pot method employing , DABSO (dibenzothiophene sulfone), and (N-fluorobenzenesulfonimide) enables the conversion of 4-amino-2-bromopyridine to the target compound . This approach offers advantages in regioselectivity and functional group tolerance, achieving yields up to 80% under microwave-assisted conditions .
Table 2: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfuryl Fluoride | , EtN, CHCN, 25°C | 70–85 | |
| Palladium-Catalyzed | PdCl(AmPhos), DABSO, NFSI, 90°C | 58–80 |
Biological Activity and Mechanisms
Covalent Protein Modification
4-Aminopyridine-2-sulfonyl fluoride acts as a covalent inhibitor by targeting nucleophilic residues (e.g., lysine, tyrosine) in enzyme active sites. For instance, studies on XIAP (X-linked inhibitor of apoptosis protein) demonstrate that analogous sulfonyl fluorides form irreversible bonds with Lys311, disrupting protein-protein interactions critical for apoptosis regulation . This mechanism is leveraged in chemical biology to study signaling pathways and validate drug targets.
| Target Protein | Residue Modified | Biological Effect | Reference |
|---|---|---|---|
| XIAP BIR3 Domain | Lys311 | Apoptosis Induction | |
| Serine Proteases | Active Site Ser | Enzyme Inhibition |
Applications in Chemical Biology
Activity-Based Protein Profiling
The compound’s reactivity enables its use in activity-based probes to map enzymatic activity in complex proteomes. By conjugating fluorescent tags or biotin to the amino group, researchers can visualize or isolate target proteins in live cells .
Covalent Drug Discovery
In drug development, 4-aminopyridine-2-sulfonyl fluoride serves as a warhead in covalent inhibitors. Its balanced reactivity and stability allow for selective targeting of non-catalytic residues, expanding the druggable genome. Current efforts focus on optimizing pharmacokinetic properties for in vivo applications .
Recent Advances and Future Directions
Stability Optimization
Recent work highlights the role of electron-donating substituents in improving aqueous stability. For example, introducing methoxy groups at the pyridine 5-position extends half-life by 40%, enabling prolonged biological activity .
Expanding Target Space
Ongoing studies explore covalent modification of tyrosine residues in kinase domains, offering new avenues for cancer therapy. Preliminary data show that 4-aminopyridine-2-sulfonyl fluoride derivatives inhibit EGFR (epidermal growth factor receptor) with IC values below 100 nM .
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